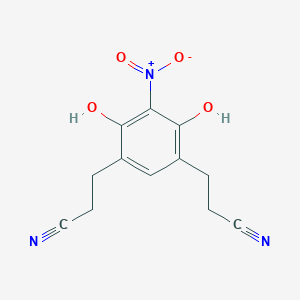![molecular formula C14H18N2O3 B14379225 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide CAS No. 90074-88-7](/img/structure/B14379225.png)
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide typically involves the reaction of 2-hydroxybenzoic acid with piperidine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)acetic acid: Similar structure but with an acetic acid group.
Uniqueness
2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide is unique due to its specific combination of a piperidine ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
90074-88-7 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-(2-oxo-2-piperidin-1-ylethoxy)benzamide |
InChI |
InChI=1S/C14H18N2O3/c15-14(18)11-6-2-3-7-12(11)19-10-13(17)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H2,15,18) |
InChI-Schlüssel |
IYQMRAXTTBZXNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)








![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)


